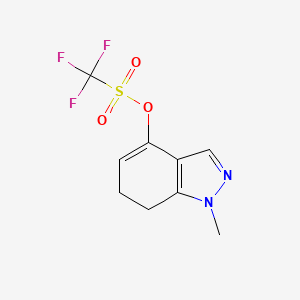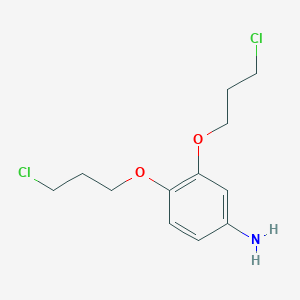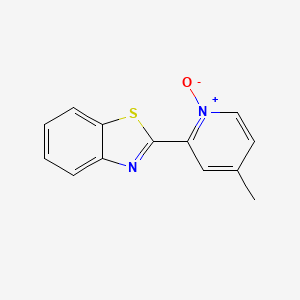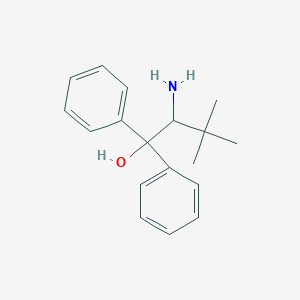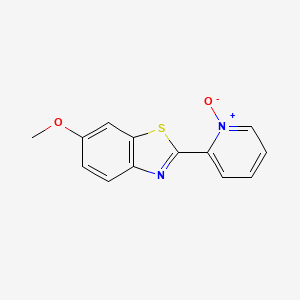phosphane CAS No. 1485-88-7](/img/structure/B13869044.png)
[(2-Methoxyphenyl)methyl](phenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)methylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups: a 2-methoxyphenyl group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Methoxyphenyl)methylphosphane can be synthesized through the reaction of 2-methoxybenzyl chloride with phenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of (2-Methoxyphenyl)methylphosphane may involve the use of larger reaction vessels and more efficient purification techniques such as distillation under reduced pressure. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New phosphine derivatives with various organic groups attached to the phosphorus atom.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)methylphosphane has several applications in scientific research:
Wirkmechanismus
The mechanism by which (2-Methoxyphenyl)methylphosphane exerts its effects involves its ability to coordinate with transition metals, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a donor, providing electron density to the metal center, which enhances the reactivity of the metal and facilitates the desired transformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Similar in structure but with three 2-methoxyphenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Contains two methyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
(2-Methoxyphenyl)methylphosphane is unique due to its specific combination of substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in certain catalytic processes, where the balance of electron-donating and steric effects is crucial for optimal performance .
Eigenschaften
CAS-Nummer |
1485-88-7 |
|---|---|
Molekularformel |
C14H15OP |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
(2-methoxyphenyl)methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-14-10-6-5-7-12(14)11-16-13-8-3-2-4-9-13/h2-10,16H,11H2,1H3 |
InChI-Schlüssel |
HCAJAVWKBZKSHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CPC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



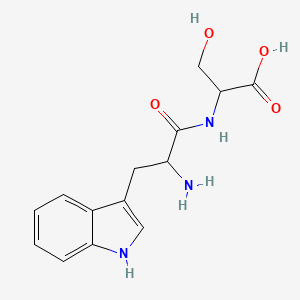
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
